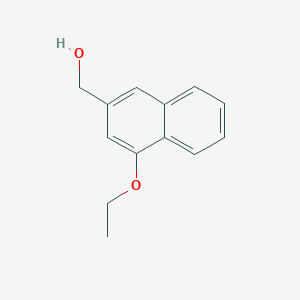
(4-Ethoxynaphthalen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an ethoxy group at the 4-position and a methanol group at the 2-position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxynaphthalen-2-yl)methanol typically involves the ethylation of 2-naphthol followed by a reduction process. One common method includes the reaction of 2-naphthol with diethyl sulfate in the presence of potassium carbonate to form 4-ethoxy-2-naphthol. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxynaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-Ethoxynaphthalen-2-carboxylic acid.
Reduction: 4-Ethoxynaphthalen-2-ylmethane.
Substitution: 4-Substituted naphthalen-2-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
(4-Ethoxynaphthalen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethoxynaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include modulation of oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxynaphthalen-2-ylmethanol
- 4-Ethoxynaphthalene
- 2-Naphthol derivatives
Uniqueness
(4-Ethoxynaphthalen-2-yl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the naphthalene ring.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(4-ethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H14O2/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8,14H,2,9H2,1H3 |
Clave InChI |
XRWKIKLFMPLJJW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC2=CC=CC=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


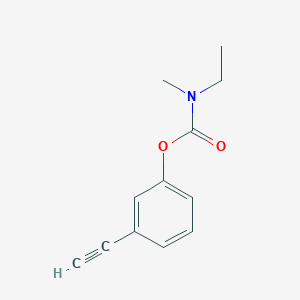
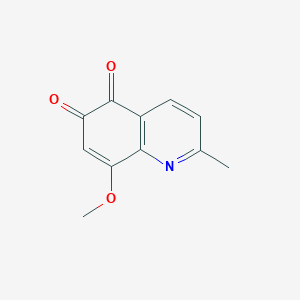

![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)
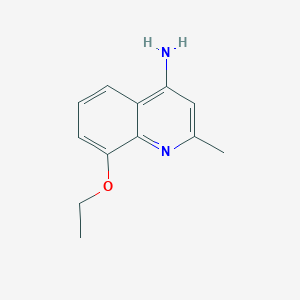
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
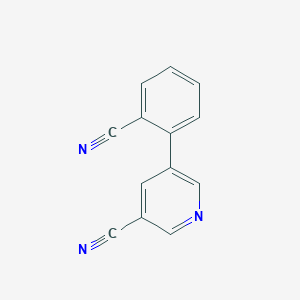

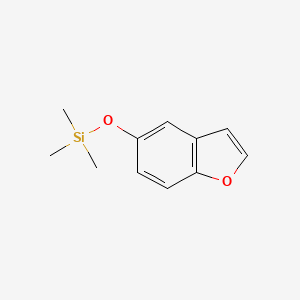
![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)
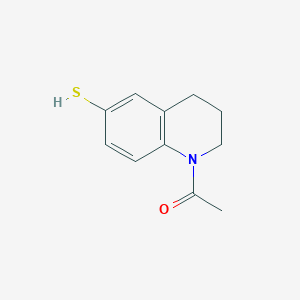

![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)
